Superior Anticarcinogenic Potency: Triphenylmethane vs. Triphenylmethanol in Cellular Assays
In a head-to-head study evaluating the inhibition of 3-methylcholanthrene-induced neoplastic transformation in 10T1/2 cells, triphenylmethane (TPM) demonstrated a significantly lower median effective dose (ED50) compared to its close analog, triphenylmethanol (TPMOL) [1]. This difference underscores a potency advantage for TPM in this specific chemopreventive context.
| Evidence Dimension | Inhibition of Neoplastic Transformation |
|---|---|
| Target Compound Data | ED50 = 2.8 µM |
| Comparator Or Baseline | Triphenylmethanol (TPMOL) - ED50 = 6.9 µM |
| Quantified Difference | Triphenylmethane is 2.5-fold more potent than triphenylmethanol. |
| Conditions | 3-methylcholanthrene-induced transformation in murine 10T1/2 cells. |
Why This Matters
This 2.5-fold greater potency in a relevant biological assay provides a clear rationale for selecting triphenylmethane over triphenylmethanol for mechanistic studies in chemoprevention and related research fields.
- [1] Cooney, R. V., et al. (1992). Inhibition of cellular transformation by triphenylmethane: a novel chemopreventive agent. Carcinogenesis, 13(7), 1107-1111. View Source
